Methyl 3-amino-3-(benzofuran-2-yl)propanoate
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Overview
Description
Methyl 3-amino-3-(benzofuran-2-yl)propanoate is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(benzofuran-2-yl)propanoate typically involves the reaction of benzofuran derivatives with appropriate amino and ester groups. One common method involves the use of methyl 2-amino-3-(1-benzofuran-2-yl)propanoate hydrochloride as a starting material . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(benzofuran-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
Methyl 3-amino-3-(benzofuran-2-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(benzofuran-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate hydrochloride
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl (3R)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate
Uniqueness
Methyl 3-amino-3-(benzofuran-2-yl)propanoate is unique due to its specific structure, which includes an amino group and a benzofuran ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 3-amino-3-(1-benzofuran-2-yl)propanoate |
InChI |
InChI=1S/C12H13NO3/c1-15-12(14)7-9(13)11-6-8-4-2-3-5-10(8)16-11/h2-6,9H,7,13H2,1H3 |
InChI Key |
CIQWHTTYUJXGBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
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